molecular formula C10H11BrClN B8152059 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine

1-[(3-Bromo-4-chlorophenyl)methyl]azetidine

Cat. No.: B8152059
M. Wt: 260.56 g/mol
InChI Key: YGIHPJGPDDPNAN-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-chlorophenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-bromo-4-chlorophenyl group attached to the azetidine ring via a methylene bridge. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the azetidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products:

    Substitution Products: Various substituted azetidines with different functional groups.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dehalogenated azetidines or reduced azetidine rings.

Scientific Research Applications

1-[(3-Bromo-4-chlorophenyl)methyl]azetidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It serves as a tool for studying the interactions of azetidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the 3-bromo-4-chlorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the azetidine ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-[(3-Bromo-4-chlorophenyl)methyl]azetidine can be compared with other similar compounds, such as:

    1-[(3-Bromo-4-fluorophenyl)methyl]azetidine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    1-[(3-Chloro-4-bromophenyl)methyl]azetidine: The positions of the bromine and chlorine atoms are reversed, leading to different chemical and physical properties.

    1-[(3-Bromo-4-methylphenyl)methyl]azetidine: The presence of a methyl group instead of a chlorine atom can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(3-bromo-4-chlorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIHPJGPDDPNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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